N~1~-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE
Overview
Description
N~1~-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound that features both benzodioxole and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE likely involves multiple steps, including:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate acylating agents.
Formation of the Benzoxazole Moiety: This typically involves the condensation of o-aminophenol with carboxylic acids or their derivatives.
Coupling of the Two Moieties: The final step would involve coupling the benzodioxole and benzoxazole structures through an appropriate linker, such as an acetamide group.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Both aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
Material Science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Benzoxazole Derivatives: Compounds like flunoxaprofen, a non-steroidal anti-inflammatory drug.
Uniqueness
N~1~-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE is unique due to its combined benzodioxole and benzoxazole structures, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-10(21)11-6-15-16(24-9-23-15)7-13(11)19-17(22)8-26-18-20-12-4-2-3-5-14(12)25-18/h2-7H,8-9H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGDNHWGABDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NC4=CC=CC=C4O3)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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